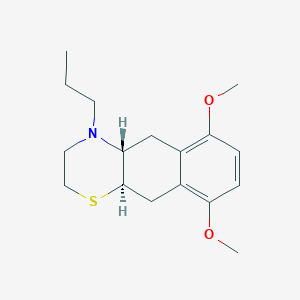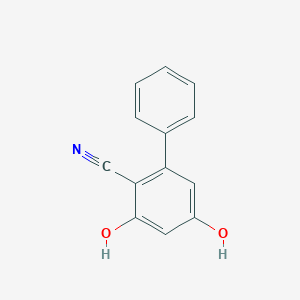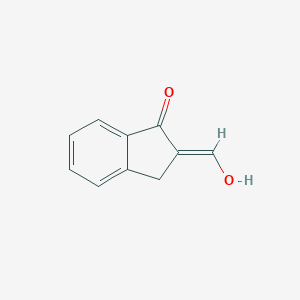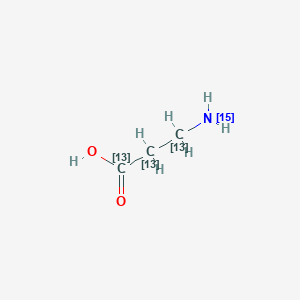
β-丙氨酸-13C3,15N
概述
描述
Beta-alanine 13C3,15N, also known as 3-aminopropionic acid-13C3,15N, is a labeled version of the naturally occurring beta-alanine. This compound is isotopically enriched with carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula is H215N13CH213CH213CO2H, and it has a molecular weight of 93.06 g/mol .
科学研究应用
Beta-alanine 13C3,15N is widely used in scientific research due to its isotopic labeling. Some key applications include:
作用机制
Target of Action
Beta-alanine 13C3,15N, also known as 2-Carboxyethylamine-13C3,15N or 3-Aminopropanoic acid-13C3,15N, is a non-essential amino acid . Its primary target is the carnosine synthesis pathway in cells . Carnosine is a dipeptide molecule that plays a crucial role in muscle endurance, preventing muscle fatigue, and maintaining acid-base balance during high-intensity exercise .
Mode of Action
Beta-alanine 13C3,15N is metabolized into carnosine in cells . This conversion involves the enzyme carnosine synthase, which combines beta-alanine with histidine to form carnosine . As a result, the concentration of carnosine in muscle cells increases, enhancing the cells’ ability to buffer protons and delay the onset of muscle fatigue .
Biochemical Pathways
The primary biochemical pathway affected by Beta-alanine 13C3,15N is the carnosine synthesis pathway . By increasing the availability of beta-alanine, the rate of carnosine synthesis is enhanced . Carnosine then acts as a buffer in muscle cells, neutralizing the hydrogen ions produced during high-intensity exercise and helping to maintain the pH balance within the cells .
Pharmacokinetics
The pharmacokinetics of Beta-alanine 13C3,15N involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Beta-alanine is rapidly absorbed and distributed to various tissues, including skeletal muscle . It is then metabolized into carnosine, which can be stored in cells for later use . Any unmetabolized Beta-alanine or breakdown products of carnosine are excreted in the urine .
Result of Action
The primary result of Beta-alanine 13C3,15N action is an increase in intracellular carnosine concentrations . This increase enhances the muscle’s buffering capacity, delaying the onset of fatigue during high-intensity exercise . It may also have antioxidant and anti-aging effects .
Action Environment
The action of Beta-alanine 13C3,15N can be influenced by various environmental factors. For instance, the rate of carnosine synthesis may be affected by the availability of histidine, the other substrate required for carnosine synthesis . Additionally, factors such as diet, exercise intensity, and individual metabolic rates can influence the effectiveness and stability of Beta-alanine supplementation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-alanine 13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of beta-alanine 13C3,15N is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using the same principles as laboratory-scale preparation but with enhanced efficiency and yield. The use of advanced purification techniques ensures the high isotopic purity of the final product .
化学反应分析
Types of Reactions
Beta-alanine 13C3,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce beta-alanine derivatives.
Reduction: Reduction reactions can modify the amino group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of beta-alanine derivatives .
相似化合物的比较
Similar Compounds
Beta-alanine: The natural form without isotopic labeling.
L-alanine 13C3,15N: Another isotopically labeled amino acid used in similar research applications.
Glycine 2-13C,15N: A labeled version of glycine used as a standard in metabolic studies.
Uniqueness
Beta-alanine 13C3,15N is unique due to its specific isotopic labeling, which allows for detailed metabolic and biochemical studies. Its incorporation into metabolic pathways can be precisely tracked, providing valuable insights into various biological processes .
属性
IUPAC Name |
3-(15N)azanyl(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][15NH2])[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583981 | |
| Record name | beta-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-07-6 | |
| Record name | beta-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
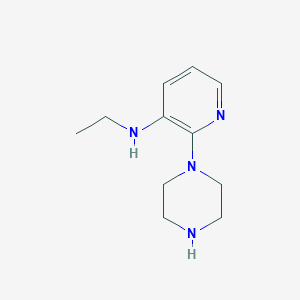
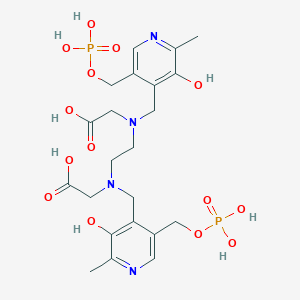
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
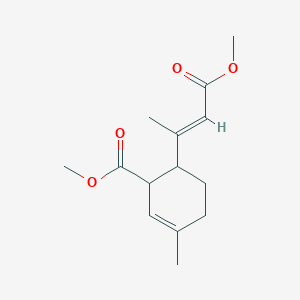
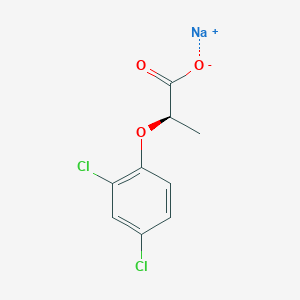
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)
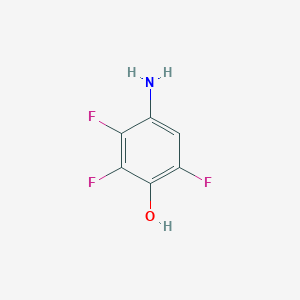
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
